molecular formula C18H21NO6 B4619498 4-({[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid

4-({[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid

Cat. No.: B4619498
M. Wt: 347.4 g/mol
InChI Key: COKCQQKSOGRBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is a useful research compound. Its molecular formula is C18H21NO6 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.13688739 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Fate and Effects

A study by Staples (2001) on the environmental fate and aquatic effects of certain oxo-process chemicals sheds light on how similar compounds behave in environmental contexts. The research indicates that these compounds, upon inadvertent release, are likely to be rapidly biodegraded in soil and water. The remaining residues in water pose a negligible threat to aquatic life, suggesting potential environmental resilience for related chemical structures.

Applications in Drug Synthesis

Levulinic acid (LEV), as discussed by Zhang et al. (2021), is identified as a key chemical building block from biomass, with its derivatives being pivotal in synthesizing various drugs. This highlights the flexibility and utility of similar compounds in pharmaceutical synthesis, reducing drug synthesis costs and simplifying processes.

Sorption to Soil and Organic Matter

The sorption behavior of phenoxy herbicides, including compounds with structural similarities, was reviewed by Werner et al. (2012). This study provides insights into how such compounds interact with soil and organic matter, indicating soil organic matter and iron oxides as relevant sorbents. Understanding these interactions is crucial for assessing environmental impact and remediation strategies.

Biodegradation and Fate in Soil

Research by Thornton et al. (2020) on ethyl tert-butyl ether (ETBE) in soil and groundwater presents a detailed account of biodegradation pathways and the fate of similar compounds. This study underlines the importance of microbial processes in the degradation of complex organic molecules, offering potential bioremediation approaches.

Human Health Applications

A review by Hecht (2002) on human urinary carcinogen metabolites emphasizes the role of biomarkers in understanding exposure to potentially hazardous chemicals. This research implies the significance of monitoring metabolites for compounds with potential health impacts, aiding in the assessment of exposure and risk.

Properties

IUPAC Name

4-[[2-(6-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-3-12-8-13-11(2)7-18(23)25-15(13)9-14(12)24-10-16(20)19-6-4-5-17(21)22/h7-9H,3-6,10H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKCQQKSOGRBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)NCCCC(=O)O)OC(=O)C=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid
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4-({[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid
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4-({[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid
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4-({[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid
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4-({[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid
Reactant of Route 6
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4-({[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.